molecular formula C8H9BN2O2 B12102765 (1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid

(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid

Cat. No.: B12102765
M. Wt: 175.98 g/mol
InChI Key: KOHWWCUHEBQVOB-UHFFFAOYSA-N
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Description

“(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a chemical compound with the following structure:

C11H10BNO2\text{C}_{11}\text{H}_{10}\text{BNO}_2C11​H10​BNO2​

It belongs to the class of boronic acids, which play a crucial role in organic synthesis due to their ability to form stable complexes with transition metals. Specifically, this compound features a boron atom attached to a pyrrolo[2,3-b]pyridine ring, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid serves as the nucleophilic partner, transferring its boron moiety to the palladium center, resulting in the desired product .

Reaction Conditions: The reaction typically occurs under mild conditions, making it compatible with various functional groups. Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). The choice of base (often a strong base like potassium carbonate) and ligands can influence the reaction efficiency.

Industrial Production: While academic laboratories often use small-scale methods, industrial production may involve larger-scale processes. Optimization of reaction conditions, scalability, and purification steps are essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Reactivity:

    Cross-Coupling Reactions: As mentioned earlier, “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” participates in Suzuki–Miyaura cross-coupling reactions. It can couple with various aryl or vinyl halides to form new C–C bonds.

    Functionalization: The boron atom allows for further functionalization, such as introducing other substituents or modifying the pyrrolo[2,3-b]pyridine ring.

Common Reagents and Conditions:
  • Palladium catalysts (often Pd(PPh₃)₄ or PdCl₂(dppf))
  • Base (e.g., potassium carbonate)
  • Solvents (DMF, DMSO)

Major Products: The major product of the Suzuki–Miyaura coupling is the aryl-aryl or aryl-vinyl coupled product, where the boron atom bridges the two aromatic rings.

Scientific Research Applications

Chemistry:

    Building Blocks: “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” serves as a versatile building block for constructing more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

Biology and Medicine:

    Biological Probes: Boronic acids can act as sensors for specific biomolecules (e.g., glucose).

    Anticancer Agents: Some boron-containing compounds exhibit anticancer activity.

Industry:

    Materials Science: Boronic acids find applications in materials like polymers and liquid crystals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with cellular targets or enzymes, modulating biological processes.

Comparison with Similar Compounds

While “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” is unique due to its specific structure, other boronic acids with similar reactivity and applications include:

Properties

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid

InChI

InChI=1S/C8H9BN2O2/c1-11-7(9(12)13)5-6-3-2-4-10-8(6)11/h2-5,12-13H,1H3

InChI Key

KOHWWCUHEBQVOB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C)N=CC=C2)(O)O

Origin of Product

United States

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